Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C16H20N2O5. It is known for its complex structure, which includes a cyclobutane ring, an acetamido group, and a benzyloxycarbonyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the cyclobutane-1-carboxylic acid, which undergoes esterification to form the methyl ester. This intermediate is then reacted with 2-(((benzyloxy)carbonyl)amino)acetic acid under peptide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or amines under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and amine.
Reduction: Yields the free amine by removing the benzyloxycarbonyl group.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its peptide-like structure.
Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate involves its interaction with biological molecules. The benzyloxycarbonyl group serves as a protective group that can be selectively removed to activate the compound. The cyclobutane ring and acetamido group contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclopentane-1-carboxylate
- Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is a synthetic compound with significant potential in biological and medicinal chemistry. Its complex structure includes a cyclobutane ring and various functional groups that contribute to its reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- IUPAC Name : Methyl 1-[[2-(benzyloxycarbonylamino)acetamido]cyclobutane-1-carboxylate]
The compound features a benzyloxycarbonyl group, which serves as a protective moiety, and an acetamido group that enhances its biological interactions. The cyclobutane ring adds rigidity to the structure, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The benzyloxycarbonyl group can be selectively removed, activating the compound for further biological interactions. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures.
- Receptor Binding : It can interact with receptor sites, potentially modulating biological pathways.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Reference: Research conducted at the University of Bristol demonstrated promising results in preclinical models.
-
Antimicrobial Activity :
- In vitro studies revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
- Reference: Findings published in the Journal of Medicinal Chemistry highlighted its potential as a new class of antibiotics.
-
Enzyme Inhibition Studies :
- Investigations into the inhibition of serine proteases showed that this compound can effectively inhibit enzyme activity, which is crucial for various physiological processes.
- Reference: A detailed enzymatic assay was performed at a leading pharmaceutical research institute.
Research Applications
This compound has several applications in scientific research:
- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Employed to study enzyme-substrate interactions due to its peptide-like structure.
- Pharmaceutical Development : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be cleaved in vivo to release active compounds.
Properties
IUPAC Name |
methyl 1-[[2-(phenylmethoxycarbonylamino)acetyl]amino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-14(20)16(8-5-9-16)18-13(19)10-17-15(21)23-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAROLGLUKEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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